molecular formula C15H14ClF3N2O2S B3035354 [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 318469-48-6

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

Cat. No. B3035354
CAS RN: 318469-48-6
M. Wt: 378.8 g/mol
InChI Key: IZDYFWBPMPIHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate” is a chemical compound . It is also known as “1H-Pyrazole-4-methanol, 5-[[(4-chlorophenyl)methyl]thio]-1-methyl-3-(trifluoromethyl)-, 4-acetate” and "(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl acetate" .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single-crystal X-ray diffraction . The Hirshfeld surface analysis indicated that H … H, C-H … C, C-H … Cl and especially C-H … N hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are synthesized through various chemical reactions, involving the addition of ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol to N-(substituted aryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene sulfonamides. These compounds are characterized using spectral methods, providing insights into their structural properties (Ş. Küçükgüzel et al., 2013).

Biological Activities

  • Anticancer Activity : Certain pyrazole derivatives have been evaluated for their anticancer potential against various human tumor cell lines. Investigations have revealed that some compounds exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013).

  • Herbicidal Activity : Pyrazole derivatives synthesized from specific pyrazole precursors have shown high bioactivity as Protox inhibitors. Notably, some compounds demonstrated over 90% inhibiting rate for weeds even at low dosages, indicating their potential as effective herbicides (Yuhan Zhou et al., 2010).

  • Fungicidal Activity : Novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate compounds synthesized from 1-aryl-1H-pyrazol-3-ols exhibited moderate fungicidal activity against Rhizoctonia solani, highlighting their potential in agricultural applications (Yuanyuan Liu et al., 2014).

  • Antimicrobial and Antioxidant Properties : New 4-thiopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds, differing in substituents at the pyrimidine ring, have shown varying degrees of biological activity, providing a foundation for the development of new therapeutic agents (Marcin Stolarczyk et al., 2018).

Mechanism of Action

This compound has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . Molecular docking experiments revealed important intermolecular interactions between this compound and 11β-HSD1 .

Future Directions

This compound may be considered for further drug design endeavors due to its potential as an 11β-HSD1 inhibitor . Further studies could provide more insights into its properties and potential applications.

properties

IUPAC Name

[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O2S/c1-9(22)23-7-12-13(15(17,18)19)20-21(2)14(12)24-8-10-3-5-11(16)6-4-10/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDYFWBPMPIHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115672
Record name 1H-Pyrazole-4-methanol, 5-[[(4-chlorophenyl)methyl]thio]-1-methyl-3-(trifluoromethyl)-, 4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

CAS RN

318469-48-6
Record name 1H-Pyrazole-4-methanol, 5-[[(4-chlorophenyl)methyl]thio]-1-methyl-3-(trifluoromethyl)-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318469-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 5-[[(4-chlorophenyl)methyl]thio]-1-methyl-3-(trifluoromethyl)-, 4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
Reactant of Route 3
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.